molecular formula C16H24N2O3S B7547570 N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide

Cat. No. B7547570
M. Wt: 324.4 g/mol
InChI Key: VZRMJUILPSIXPU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide inhibits BTK by binding to the ATP-binding site of the enzyme. This binding results in the inhibition of downstream signaling pathways, which ultimately leads to the suppression of B-cell activation and proliferation. This mechanism of action makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit B-cell activation and proliferation, reduce the production of inflammatory cytokines, and promote apoptosis in B-cells. This compound has also been shown to have a synergistic effect when used in combination with other drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide in lab experiments include its potent inhibitory activity against BTK, its ability to inhibit downstream signaling pathways, and its potential for combination therapy. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the limited availability of the compound.

Future Directions

There are several future directions for the research and development of N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide. These include further studies on its efficacy and safety in preclinical and clinical trials, optimization of its synthesis method for large-scale production, and exploration of its potential applications in other fields such as neurodegenerative disorders and infectious diseases. Additionally, there is a need for the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its potent inhibitory activity against BTK makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research and development are required to optimize its synthesis method, explore its potential applications in other fields, and develop novel BTK inhibitors with improved properties.

Synthesis Methods

The synthesis of N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide involves multi-step organic synthesis. The compound can be synthesized from commercially available starting materials, and the process involves various reactions such as amidation, sulfonation, and morpholine ring closure. The synthesis method has been optimized to provide high yields of pure compound.

Scientific Research Applications

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This compound has been studied extensively for its potential applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13(17-22(19,20)18-8-10-21-11-9-18)15-7-6-14-4-2-3-5-16(14)12-15/h6-7,12-13,17H,2-5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRMJUILPSIXPU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(CCCC2)C=C1)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.